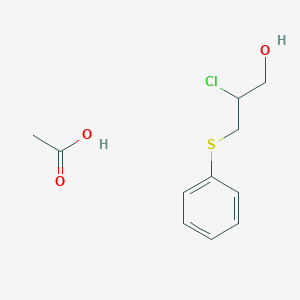
Acetic acid;2-chloro-3-phenylsulfanylpropan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetic acid;2-chloro-3-phenylsulfanylpropan-1-ol is an organic compound that combines the properties of acetic acid, a widely used chemical in various industries, with a chlorinated phenylsulfanylpropanol moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;2-chloro-3-phenylsulfanylpropan-1-ol typically involves multiple steps. One common method is the reaction of 2-chloro-3-phenylsulfanylpropan-1-ol with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
Acetic acid;2-chloro-3-phenylsulfanylpropan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or thiols.
Substitution: The chlorinated moiety can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium hydroxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Acetic acid;2-chloro-3-phenylsulfanylpropan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of acetic acid;2-chloro-3-phenylsulfanylpropan-1-ol involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The phenylsulfanyl group may also interact with cellular membranes, affecting their permeability and function.
相似化合物的比较
Similar Compounds
2-chloro-3-phenylsulfanylpropan-1-ol: Lacks the acetic acid moiety but shares similar chemical properties.
Acetic acid;2-chloro-3-phenylpropan-1-ol: Similar structure but without the sulfanyl group.
Uniqueness
Acetic acid;2-chloro-3-phenylsulfanylpropan-1-ol is unique due to the presence of both the acetic acid and phenylsulfanyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
属性
CAS 编号 |
136808-51-0 |
|---|---|
分子式 |
C11H15ClO3S |
分子量 |
262.75 g/mol |
IUPAC 名称 |
acetic acid;2-chloro-3-phenylsulfanylpropan-1-ol |
InChI |
InChI=1S/C9H11ClOS.C2H4O2/c10-8(6-11)7-12-9-4-2-1-3-5-9;1-2(3)4/h1-5,8,11H,6-7H2;1H3,(H,3,4) |
InChI 键 |
QFCOUXYVZBVJTN-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)O.C1=CC=C(C=C1)SCC(CO)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(Octadecyloxy)methyl]benzene](/img/structure/B14286612.png)
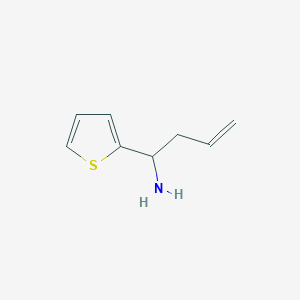

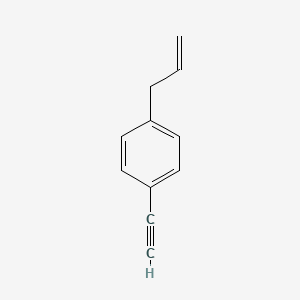

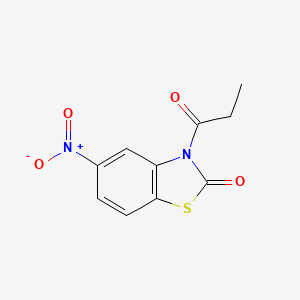
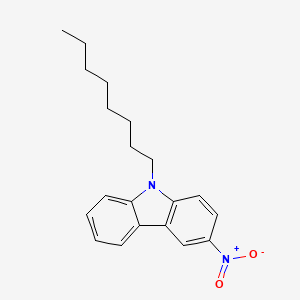
![2-(Chloromethyl)-8,8-dimethyl-1,4,6-trioxaspiro[4.4]nonan-9-ol](/img/structure/B14286639.png)

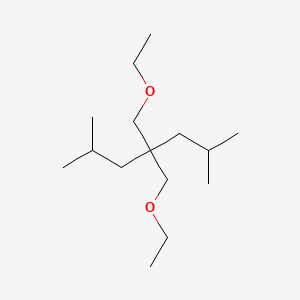
![Tributyl[(prop-2-en-1-yl)sulfanyl]stannane](/img/structure/B14286668.png)
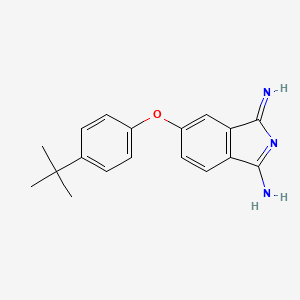

![Chloro(dimethyl)[4-(prop-1-en-2-yl)phenyl]silane](/img/structure/B14286682.png)
